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molecular formula C18H11Cl2N3O2S B1401437 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole CAS No. 882562-40-5

3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole

Cat. No. B1401437
M. Wt: 404.3 g/mol
InChI Key: ZSDGZYGEBQECGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946235B2

Procedure details

Sodium tert-butoxide (529 mg, 5.50 mmol) was added portionwise over a period of 2 minutes to a mixture of 3-(2,5-dichloro-pyrimidin-4-yl)-1H-indole (Intermediate 11, 1.321 g, 5.0 mmol) and benzenesulfonyl chloride (0.645 mL, 5.00 mmol) in DMF (30 mL) at r.t. under N2. The resulting solution was stirred at r.t. for 1 h. Further benzenesulfonyl chloride (0.064 mL, 0.50 mmol) and sodium tert-butoxide (0.053 g, 0.055 mmol) were added and the mixture was stirred at r.t. for a further 0.25 h. The reaction was quenched by the addition of CH3OH (6 mL) and neutralised by the addition of solid CO2 pellets until reaching pH=7. The solvent was then removed in vacuo and the resulting residue was dissolved in CH2Cl2 (100 mL). This solution was filtered through a 20 g silica pad, and the eluted solution was diluted with isohexane (50 mL). This solution was concentrated in vacuo to give a volume of 70 mL and was then cooled. A resulting crystalline precipitate was collected by filtration, washed with isohexane/CH2Cl2 (4:1, 50 mL) and dried by suction to give the title compound (923 mg, 46%) as an off-white crystalline solid, which was used without further purification; 1H NMR: 7.39-7.53 (2H, m), 7.64 (2H, t), 7.75 (1H, t), 8.04 (1H, d), 8.11-8.17 (2H, m), 8.28 (1H, d), 8.79 (1H, s), 9.00 (1H, s); m/z: ES+ MH+ 404.
Quantity
529 mg
Type
reactant
Reaction Step One
Quantity
1.321 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.645 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.064 mL
Type
reactant
Reaction Step Two
Quantity
0.053 g
Type
reactant
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+].[Cl:7][C:8]1[N:13]=[C:12]([C:14]2[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[NH:16][CH:15]=2)[C:11]([Cl:23])=[CH:10][N:9]=1.[C:24]1([S:30](Cl)(=[O:32])=[O:31])[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>CN(C=O)C>[C:24]1([S:30]([N:16]2[C:17]3[C:22](=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:14]([C:12]3[C:11]([Cl:23])=[CH:10][N:9]=[C:8]([Cl:7])[N:13]=3)=[CH:15]2)(=[O:32])=[O:31])[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:0.1|

Inputs

Step One
Name
Quantity
529 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
1.321 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)C1=CNC2=CC=CC=C12)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=N1)C1=CNC2=CC=CC=C12)Cl
Name
Quantity
0.645 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.064 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
0.053 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at r.t. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at r.t. for a further 0.25 h
Duration
0.25 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of CH3OH (6 mL)
ADDITION
Type
ADDITION
Details
neutralised by the addition of solid CO2 pellets
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in CH2Cl2 (100 mL)
FILTRATION
Type
FILTRATION
Details
This solution was filtered through a 20 g silica pad
ADDITION
Type
ADDITION
Details
the eluted solution was diluted with isohexane (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
This solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a volume of 70 mL
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled
FILTRATION
Type
FILTRATION
Details
A resulting crystalline precipitate was collected by filtration
WASH
Type
WASH
Details
washed with isohexane/CH2Cl2 (4:1, 50 mL)
CUSTOM
Type
CUSTOM
Details
dried by suction

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C2=CC=CC=C12)C1=NC(=NC=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 923 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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